N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide
Description
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide is an organic compound with the molecular formula C17H16BrNO4 It is characterized by the presence of a benzyl group, a bromo-substituted phenoxy group, and an acetamide moiety
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-8-13(10-20)7-14(18)17(15)23-11-16(21)19-9-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJZHBBKWZVLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide typically involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with benzylamine in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-benzyl-2-(2-bromo-4-carboxy-6-methoxyphenoxy)acetamide.
Reduction: N-benzyl-2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)acetamide.
Substitution: N-benzyl-2-(2-thio-4-formyl-6-methoxyphenoxy)acetamide.
Scientific Research Applications
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide
- N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)acetamide
- N-benzyl-2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo group, in particular, allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry.
Biological Activity
N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with benzylamine in the presence of acetic anhydride. The reaction conditions, including temperature and catalyst choice, can significantly influence the yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. The compound induces apoptosis and cell cycle arrest in cancer cells, particularly through the modulation of key signaling pathways.
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Inhibition of Metastasis : this compound reduces the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it exhibits both bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria.
Data Table: Biological Activity Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induces apoptosis, G2/M phase arrest |
| Antimicrobial | Moderate | Bacteriostatic and bactericidal effects |
| MMP Inhibition | Significant | Reduces cancer cell invasion |
Study 1: Anticancer Efficacy
A study conducted on human melanoma cells (A375) evaluated the effects of this compound. Results indicated a dose-dependent increase in apoptosis rates, with significant decreases in cell viability observed at concentrations above 0.5 µM.
Study 2: Antimicrobial Testing
In vitro tests assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL for S. aureus, indicating strong antibacterial properties.
Q & A
Basic: What synthetic strategies are optimal for preparing N-benzyl-2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide, and how can reaction yields be improved?
Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group protection/deprotection. For example:
- Key intermediates : Bromophenol derivatives are often alkylated with chloroacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) to form ether linkages .
- Purification : Silica gel column chromatography with gradient elution (e.g., 0–60% ethyl acetate/hexane) is critical for isolating pure products, as seen in analogous N-benzyl acetamide syntheses .
- Yield optimization : Controlling reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents (e.g., 1.5 equivalents of trichlorotriazine in coupling reactions) improves efficiency .
Basic: How can the structure of this compound be validated using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- ¹H NMR : Characteristic signals include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and aliphatic acetamide protons (δ ~4.2–4.5 ppm for CH₂ and δ ~7.3 ppm for benzyl CH₂) .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. For example, similar acetamides show C=O bond lengths of ~1.22 Å and Br-C distances of ~1.89 Å .
Advanced: How do the bromo, formyl, and methoxy substituents influence the compound’s reactivity and biological activity?
Answer:
- Bromo group : Enhances electrophilic aromatic substitution reactivity and may improve binding to kinase active sites (e.g., Src kinase inhibition in related N-benzyl acetamides) .
- Formyl group : Acts as a handle for further derivatization (e.g., Schiff base formation or reductive amination) .
- Methoxy group : Modulates electronic effects (electron-donating) and steric hindrance, impacting solubility and target affinity .
- Structure-activity relationship (SAR) : Analogous compounds with thiazole or pyridine rings show enhanced anticancer activity, suggesting substituent positioning is critical for bioactivity .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Answer:
- Disorder : Flexible substituents (e.g., methoxy or benzyl groups) may cause disordered electron density. Strategies include:
- Hydrogen bonding : Weak interactions (e.g., C-H···O) require high-resolution data (≤0.8 Å) for accurate modeling.
- Validation : Tools like PLATON check for missed symmetry or solvent-accessible voids .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- Carcinogenicity : Rodent studies suggest potential carcinogenicity; use fume hoods and personal protective equipment (PPE) .
- Exposure control : Avoid inhalation or skin contact. In case of exposure, rinse with water and consult medical guidance .
- Waste disposal : Follow institutional protocols for halogenated organic waste due to the bromo substituent .
Advanced: How can contradictions in biological activity data between in vitro and in vivo studies be addressed?
Answer:
- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes. For example, methoxy groups may slow oxidation compared to unsubstituted analogs .
- Solubility : Measure logP values (e.g., via HPLC) to correlate bioavailability discrepancies. Formulation with co-solvents (e.g., PEG 400) can improve in vivo delivery .
- Target engagement : Use biophysical assays (e.g., surface plasmon resonance) to confirm binding affinity differences under physiological conditions .
Advanced: What computational methods support the design of derivatives with enhanced properties?
Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like Src kinase, prioritizing substituents at the 2-bromo-4-formyl position .
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., formyl group electrophilicity) .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 cell models) and toxicity risks .
Basic: How can impurities in synthesized batches be identified and quantified?
Answer:
- HPLC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to separate impurities. For example, brominated byproducts may elute at longer retention times .
- Reference standards : Compare retention times and MS/MS spectra with authenticated impurities (e.g., EP-certified standards for acetamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
